1-(Chloromethyl)-3,4-dihydroisoquinoline
Overview
Description
1-(Chloromethyl)-3,4-dihydroisoquinoline, also known as CM-DHIQ, is an organic compound with a molecular formula of C9H11ClN2. CM-DHIQ is a highly versatile compound and is used in various scientific research applications, including synthesizing new compounds, studying biochemical and physiological effects, and investigating mechanisms of action. CM-DHIQ is also used in laboratory experiments to investigate the potential of various drugs, chemicals, and materials.
Scientific Research Applications
Synthesis of Functionalized Isoquinolines
1-(Chloromethyl)-3,4-dihydroisoquinoline and its derivatives are valuable intermediates for synthesizing functionalized isoquinolines. Jacobs et al. (2009) demonstrated that chlorinated 3,4-dihydroisoquinolines, synthesized by chlorination of 1-alkyl-3,4-dihydroisoquinolines, serve as precursors for this process, involving aromatization through sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution (Jacobs et al., 2009).
Biological Activity
In a study by Mikhailovskii et al. (2018), 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines showed promise in pharmacological applications. Their hydrochlorides displayed antiarrhythmic, anticonvulsant, and analgesic activities, with water-soluble 1-chloromethylisoquinoline hydrochlorides exhibiting significant antiarrhythmic effects (Mikhailovskii et al., 2018).
Hemostatic and Anticoagulant Effects
A series of 1-aroylmethyl-3,4-dihydroisoquinolines and 1-aryloxymethyl derivatives were synthesized and tested for their effects on blood clotting. Mikhailovskii et al. (2008) found that 1-aroylmethylisoquinolines typically exhibited a hemostatic effect, while the 1-aryloxymethyl-3,4-dihydroisoquinolines demonstrated anticoagulant actions, with the most active compound increasing blood coagulation by 17.7% (Mikhailovskii et al., 2008).
Antimicrobial and Antifungal Activities
The work of Surikova et al. (2014) explored the antimicrobial and antifungal properties of hydrochlorides of compounds derived from 1-chloromethyl isoquinolines. They found weak activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, with the compound containing a 3-spiro-cyclopentyl radical showing the maximum activity (Surikova et al., 2014).
Catalytic Asymmetric Synthesis
1,2,3,4-Tetrahydroisoquinoline, a key scaffold in many natural products, benefits from the synthesis of C1-chiral tetrahydroisoquinolines. Liu et al. (2015) summarized novel catalytic stereoselective strategies developed in the last decade for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds, highlighting their applications in the total synthesis of alkaloid natural products (Liu et al., 2015).
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHLUJYURNDBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547780 | |
Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3,4-dihydroisoquinoline | |
CAS RN |
36177-79-4 | |
Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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